molecular formula C15H14O2 B1272403 4-[(2-Methylbenzyl)oxy]benzaldehyde CAS No. 400825-69-6

4-[(2-Methylbenzyl)oxy]benzaldehyde

Cat. No.: B1272403
CAS No.: 400825-69-6
M. Wt: 226.27 g/mol
InChI Key: FXAPSNOGITVABN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbenzyl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+2-Methylbenzyl chlorideK2CO3,DMFThis compound\text{4-Hydroxybenzaldehyde} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzaldehyde+2-Methylbenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ether linkage can undergo nucleophilic substitution reactions, where the 2-methylbenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-[(2-Methylbenzyl)oxy]benzoic acid.

    Reduction: 4-[(2-Methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Methylbenzyl)oxy]benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The ether linkage provides stability and influences the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylbenzyl)oxy]benzaldehyde: Similar structure but with the methyl group on the benzyl moiety positioned differently.

    4-[(4-Methylbenzyl)oxy]benzaldehyde: Similar structure with the methyl group on the benzyl moiety positioned at the para position.

Uniqueness

4-[(2-Methylbenzyl)oxy]benzaldehyde is unique due to the specific positioning of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and interaction with other molecules

Properties

IUPAC Name

4-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPSNOGITVABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376954
Record name 4-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400825-69-6
Record name 4-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxybenzaldehyde (10.0 g, 81.9 mmol) and 2-methyl benzyl bromide (40.0 g, 98.3 mmol) were dissolved in dimethylformamide (100 mL), and cesium carbonate (18.2 g, 123 mmol) was added thereto, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 1 hour. Water was added to the reaction solution, and the organic matter was extracted with diethyl ether. The organic layer was washed with water and a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 60:40 (v/v)), whereby the objective title compound was obtained as a colorless oily substance (19.2 g, yield: 103%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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